molecular formula C19H20O2 B2803252 1,7-Diphenyl-5-hydroxy-1-heptene-3-one CAS No. 24192-00-5

1,7-Diphenyl-5-hydroxy-1-heptene-3-one

Cat. No.: B2803252
CAS No.: 24192-00-5
M. Wt: 280.367
InChI Key: OUAINJWTDRNZIJ-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Diphenyl-5-hydroxy-1-heptene-3-one is a natural product found in Alnus sieboldiana with data available.

Biological Activity

1,7-Diphenyl-5-hydroxy-1-heptene-3-one (commonly referred to as DPH) is a synthetic compound belonging to the chalcone family, which is recognized for its diverse biological activities. With a molecular formula of C19H20O2C_{19}H_{20}O_{2}, this compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.

Molecular Structure and Properties

The molecular structure of DPH consists of 19 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms. Key physical properties include:

  • Density : 1.1±0.1g/cm31.1\pm 0.1\,g/cm^3
  • Boiling Point : 480.8±40.0°C480.8\pm 40.0\,°C at 760mmHg760\,mmHg
  • Flash Point : 204.2±19.9°C204.2\pm 19.9\,°C
  • Molar Volume : 252.1±3.0cm3252.1\pm 3.0\,cm^3

DPH exhibits its biological effects primarily through the inhibition of the NF-κB signaling pathway, which plays a crucial role in regulating inflammation and cancer progression. It has been shown to:

  • Inhibit the production of inflammatory cytokines such as TNF-α and IL-6.
  • Reduce levels of reactive oxygen species (ROS), thereby mitigating oxidative stress.
  • Induce apoptosis in various cancer cell lines and inhibit tumor growth in animal models .

Anti-Neuroinflammatory Effects

Recent studies have highlighted the anti-neuroinflammatory properties of DPH analogs. For instance, a series of synthesized compounds based on DPH demonstrated significant inhibition of nitric oxide (NO) release in LPS-stimulated BV2 microglia cells. Compounds with methoxy substitutions exhibited higher anti-neuroinflammatory activity compared to their counterparts without these groups .

Case Studies

  • In Vitro Studies :
    • DPH and its derivatives have shown potent cytotoxic effects against various tumor cell lines in vitro, with some compounds exhibiting over 66% inhibition of cell growth at specific concentrations .
    • The study indicated that structural modifications, particularly the introduction of methoxy groups, significantly enhanced biological activity.
  • In Vivo Studies :
    • Animal model experiments revealed that DPH effectively reduced tumor size and improved survival rates in treated subjects compared to controls .

Data Tables

PropertyValue
Molecular FormulaC19H20O2C_{19}H_{20}O_{2}
Density1.1±0.1g/cm31.1\pm 0.1\,g/cm^3
Boiling Point480.8±40.0°C480.8\pm 40.0\,°C
Flash Point204.2±19.9°C204.2\pm 19.9\,°C
Molar Volume252.1±3.0cm3252.1\pm 3.0\,cm^3

Future Directions

Research into DPH is ongoing, with several potential avenues for future exploration:

  • Pharmacokinetics : Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles to optimize therapeutic formulations.
  • Combination Therapies : Evaluating the efficacy of DPH in combination with other chemotherapeutic agents to enhance anticancer effects.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its anti-inflammatory and anticancer activities.

Properties

IUPAC Name

(E)-5-hydroxy-1,7-diphenylhept-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,19,21H,12,14-15H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAINJWTDRNZIJ-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)C=CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC(CC(=O)/C=C/C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347061
Record name (E)-5-Hydroxy-1,7-diphenylhept-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24192-00-5
Record name (E)-5-Hydroxy-1,7-diphenylhept-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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